7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol is a chemical compound with the molecular formula C7H5BClNO2 and a molecular weight of 181.38 g/mol . This compound belongs to the class of organoboron compounds, which are known for their diverse applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol typically involves the reaction of appropriate boronic acid derivatives with chloro-substituted benzene rings under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation . The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like Grignard reagents for substitution . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, amines, and substituted benzene derivatives . These products have significant applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with enzymes and proteins, thereby modulating their activity . It can also participate in redox reactions, influencing cellular processes and signaling pathways . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol include other organoboron compounds, such as:
Boronic acids: These compounds have similar reactivity and are used in similar applications.
Oxazaborolidines: These compounds share structural similarities and are used as catalysts in asymmetric synthesis.
Uniqueness
What sets this compound apart is its unique combination of a chloro-substituted benzene ring and an oxazaborinin moiety . This structure imparts specific reactivity and properties that make it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C7H5BClNO2 |
---|---|
Molecular Weight |
181.38 g/mol |
IUPAC Name |
7-chloro-1-hydroxy-2,3,1-benzoxazaborinine |
InChI |
InChI=1S/C7H5BClNO2/c9-6-2-1-5-4-10-12-8(11)7(5)3-6/h1-4,11H |
InChI Key |
ODBKUFKURLYSEB-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC(=C2)Cl)C=NO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.